molecular formula C22H34O3 B14189465 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 158627-93-1

8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14189465
CAS No.: 158627-93-1
M. Wt: 346.5 g/mol
InChI Key: GEFWCROCDVGECH-UHFFFAOYSA-N
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Description

8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of 2-benzopyrans It is characterized by its unique structure, which includes a hydroxy group at the 8th position, a tridecyl chain at the 3rd position, and a dihydro-1H-2-benzopyran-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzopyran derivatives.

    Hydroxy Group Introduction: The hydroxy group is introduced at the 8th position through hydroxylation reactions.

    Tridecyl Chain Addition: The tridecyl chain is added at the 3rd position using alkylation reactions.

    Cyclization: The final step involves cyclization to form the dihydro-1H-2-benzopyran-1-one core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 8th position plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The tridecyl chain enhances its lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar structure but with a methyl group instead of a tridecyl chain.

    3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one: Contains a methoxy group at the 6th position and a methyl group at the 3rd position.

Properties

CAS No.

158627-93-1

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

8-hydroxy-3-tridecyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-17-18-14-13-16-20(23)21(18)22(24)25-19/h13-14,16,19,23H,2-12,15,17H2,1H3

InChI Key

GEFWCROCDVGECH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CC2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

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